4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
Description
4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine dihydrochloride is a cyclohexanamine derivative featuring an ethyl substituent on the cyclohexane ring and a 2-pyrrolidin-1-ylethylamine group attached to the nitrogen. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological and biochemical research.
Properties
IUPAC Name |
4-ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-13-5-7-14(8-6-13)15-9-12-16-10-3-4-11-16;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZLDSBWXMFGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCCN2CCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride involves several steps. One common method includes the reaction of cyclohexanone with ethylamine to form an intermediate, which is then reacted with 2-(pyrrolidin-1-yl)ethylamine under controlled conditions to yield the desired compound. The reaction typically requires a solvent such as methanol or ethanol and may involve catalysts to enhance the reaction rate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the pyrrolidine ring or the cyclohexane ring may be substituted with other functional groups.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules, facilitating various organic reactions such as oxidation and reduction .
- Reagent in Reactions : Utilized in nucleophilic substitution reactions, the compound can interact with halogenated substrates, allowing for the introduction of functional groups into existing molecular frameworks.
2. Biology
- Neurotransmitter Systems : The compound's structure suggests potential interactions with neurotransmitter receptors, making it valuable for studying cellular signaling pathways related to neurological functions .
- Cellular Processes : It is used to investigate the effects on cellular processes, particularly in models simulating neurodegenerative diseases due to its structural similarity to known neurotransmitter modulators .
3. Medicine
- Therapeutic Development : Research indicates its potential as a precursor in developing pharmaceuticals aimed at treating neurological disorders such as Alzheimer's disease. Its ability to modulate neurotransmitter activity positions it as a candidate for further pharmacological studies .
- Drug Design : The compound's interactions with specific molecular targets can lead to the design of new drugs that mimic or enhance neurotransmitter activity, addressing cognitive decline associated with aging and neurodegeneration .
Case Study 1: Neurotransmitter Modulation
A study focused on the modulation of acetylcholine levels using derivatives of 4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine highlighted its potential as an acetylcholinesterase inhibitor. The findings suggested that compounds with similar structures could effectively increase acetylcholine availability in synaptic clefts, thereby enhancing cognitive function in animal models of Alzheimer's disease .
Case Study 2: Organic Synthesis
In synthetic organic chemistry, this compound has been employed as a reagent in several multi-step syntheses. For example, researchers successfully utilized it to create novel cyclic compounds that demonstrated significant biological activity against cancer cell lines. The process involved multiple reaction steps that showcased its versatility as a synthetic intermediate .
Mechanism of Action
The mechanism of action of 4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
a) 3-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]cyclohexan-1-amine Dihydrochloride
- Key Difference : Methyl group instead of ethyl on the cyclohexane.
b) 4-Ethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
- Key Difference : Branched 3-methylbutan-2-yl substituent instead of 2-pyrrolidin-1-ylethyl.
- Impact: The absence of a cyclic amine (pyrrolidine) may reduce receptor-binding specificity, particularly for targets like sigma receptors or monoamine transporters.
- Form : Free base (CAS 1132763-75-7), contrasting with the dihydrochloride salt’s improved solubility .
c) Spirocyclic Derivatives (e.g., COMPOUND 37 and 41)
Physicochemical Properties
Notes:
- The target compound’s dihydrochloride form offers superior solubility compared to free bases (e.g., ).
Biological Activity
4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride is a compound with significant potential in biological research and medicinal chemistry. Its molecular formula is , and it has garnered attention for its interactions with neurotransmitter systems and potential therapeutic applications.
- Molecular Weight : 297.31 g/mol
- CAS Number : 2416236-94-5
- Molecular Formula :
The biological activity of this compound primarily involves its interaction with specific neurotransmitter receptors and enzymes. It may modulate the activity of these targets, influencing cellular signaling pathways and physiological responses. The precise mechanisms are still under investigation, but preliminary studies suggest that it may affect dopaminergic and serotonergic systems, which are crucial in various neurological conditions .
Pharmacological Effects
Research indicates that 4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride exhibits several pharmacological effects, including:
- Neurotransmitter Modulation : It appears to enhance the release of certain neurotransmitters, potentially providing therapeutic benefits in mood disorders.
- Antidepressant-like Activity : In animal models, this compound has shown promise in reducing depressive behaviors, suggesting its potential as an antidepressant agent .
Toxicological Profile
Toxicological assessments have indicated that while the compound has beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects. Studies on repeated dosing have highlighted cardiovascular implications, necessitating further research to establish safety profiles .
In Vitro Studies
In vitro studies have demonstrated that 4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride can significantly influence cell viability and proliferation in various cancer cell lines. For instance, it exhibited cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .
In Vivo Studies
Animal studies have corroborated the in vitro findings, showing that this compound can inhibit tumor growth in xenograft models. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its dual role as both a neuroactive and anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride | Neurotransmitter modulation, anticancer activity | |
| N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine | Reduced activity compared to ethyl derivative | |
| 4-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine | Altered reactivity and potency |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 4-Ethyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine dihydrochloride?
Answer:
The synthesis typically involves multi-step routes, including cyclohexane ring functionalization, amine alkylation, and salt formation. Critical parameters include:
- Reagent selection : Use of catalysts (e.g., palladium on carbon) to enhance coupling efficiency in steps involving pyrrolidine-ethylamine linkage .
- Solvent systems : Polar aprotic solvents like ethanol (95%) under reflux improve reaction homogeneity and yield .
- Purification : Prep TLC or column chromatography is essential to isolate intermediates, with MS (ESI+) and ¹H NMR used for structural validation (e.g., m/z 198 [M + H]+ for amine intermediates) .
Basic: How does the dihydrochloride salt form influence physicochemical properties?
Answer:
The dihydrochloride salt enhances aqueous solubility and stability, critical for in vitro assays. Key characterization steps include:
- pH titration : Confirm salt formation via stoichiometric HCl addition during the final step .
- Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability, as seen in structurally similar cyclohexylamine salts .
Advanced: How can stereochemical purity be ensured during synthesis, and what analytical methods validate it?
Answer:
Stereochemical integrity at the cyclohexane 1,4-positions is crucial for biological activity. Methodological approaches include:
- Chiral resolution : Use of (1R,4R)- or (1S,4S)-configured intermediates via chiral HPLC, as demonstrated in enantiomer-specific syntheses of related compounds .
- NMR NOE experiments : Detect spatial proximity of substituents (e.g., axial vs. equatorial ethyl groups) to confirm stereochemistry .
- Circular dichroism (CD) : Compare optical activity against known stereoisomers .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Mitigation involves:
- Purity profiling : LC-MS to detect trace intermediates or diastereomers (e.g., <0.5% impurities required for pharmacological studies) .
- Dose-response recalibration : Account for salt-to-freebase conversion in activity calculations (e.g., adjust molarity by 2x for dihydrochloride) .
- Receptor binding assays : Use radiolabeled analogs (e.g., ³H-ligands) to validate target engagement specificity, as seen in pyrrolidine-ethylamine derivatives .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
Molecular docking and dynamics simulations guide target hypotheses:
- Ligand preparation : Protonate the amine groups at physiological pH (7.4) to mimic the dihydrochloride form .
- Receptor selection : Prioritize targets with known affinity for cyclohexylamine-pyrrolidine scaffolds (e.g., GPCRs, ion channels) .
- Binding energy validation : Compare computed ΔG values with experimental IC₅₀ data from SPR or ITC assays .
Basic: What are standard protocols for stability testing under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., ethyl group oxidation) .
- Light sensitivity : UV-vis spectroscopy (200–400 nm) identifies photolytic byproducts, requiring amber glass storage .
Advanced: How do structural modifications (e.g., fluorination) impact pharmacokinetic properties?
Answer:
Modifications like fluorination of the cyclohexane ring alter lipophilicity and metabolic stability. Methodological insights include:
- LogP measurement : Compare octanol-water partitioning before/after substitution (e.g., 4,4-difluoro analogs show 0.5-unit LogP reduction) .
- CYP450 inhibition assays : Use human liver microsomes to assess metabolic clearance changes, as applied to piperazine-cyclohexylamine derivatives .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- ¹H/¹³C NMR : Assign peaks for cyclohexane protons (δ 1.2–2.1 ppm) and pyrrolidine N-CH₂ groups (δ 2.5–3.0 ppm) .
- High-resolution MS : Confirm molecular ion [M + H]+ with <2 ppm error (e.g., m/z 283.2145 for C₁₄H₂₇N₂Cl₂) .
Advanced: How can enantiomer-specific bioactivity be evaluated in in vivo models?
Answer:
- Chiral separation : Administer pure (R,R) and (S,S) enantiomers via IP/IV routes in rodent models .
- Pharmacokinetic profiling : Compare AUC₀–24h and brain-plasma ratios using LC-MS/MS .
- Behavioral assays : Test cognitive effects in Morris water maze, leveraging structural analogs’ nootropic activity .
Advanced: What methodologies address low yield in the final salt formation step?
Answer:
- Counterion screening : Test alternative salts (e.g., sulfate, citrate) if HCl yields <70% .
- Crystallization optimization : Use anti-solvent addition (e.g., diethyl ether) under controlled cooling (0.5°C/min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
